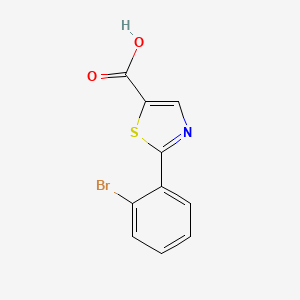

2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLULNPWCVUGERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid and Its Precursors

Conventional Synthetic Routes to 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid

Traditional methods for synthesizing the thiazole (B1198619) ring are well-established in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone approach. These routes typically involve the condensation and cyclization of key building blocks.

The Hantzsch synthesis and its variations represent the most common condensation reactions for forming the thiazole scaffold. colab.ws For the specific synthesis of this compound, a plausible Hantzsch-type approach would involve the reaction between 2-bromobenzothioamide and an α-halocarbonyl compound bearing the precursor to the C5-carboxylic acid, such as ethyl 3-bromo-2-oxopropanoate.

The general mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov While direct condensation of aldehydes with aminothiophenols is common for benzothiazoles mdpi.comtku.edu.twnih.gov, the synthesis of the thiazole ring itself typically relies on thioamides and α-halocarbonyls.

The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the thioamide and the α-halocarbonyl reactant.

Table 1: Examples of Hantzsch-Type Thiazole Synthesis

| Thioamide | α-Halocarbonyl Compound | Resulting Thiazole Product | Reference |

| Thioacetamide | Ethyl 2-chloroacetoacetate | Ethyl 2,4-dimethylthiazole-5-carboxylate | kau.edu.sa |

| Benzothioamide | 3-Chloropentane-2,4-dione | 4-Acetyl-5-methyl-2-phenylthiazole | colab.ws |

| Thiourea (B124793) | Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate | nih.gov |

| 2-Bromobenzothioamide (proposed) | Ethyl 3-bromo-2-oxopropanoate (proposed) | Ethyl 2-(2-bromophenyl)-1,3-thiazole-5-carboxylate | N/A |

Cyclization Strategies for Thiazole Ring Formation

The critical step in many thiazole syntheses is the ring-forming cyclization. In the Hantzsch synthesis, after the initial S-alkylation of the thioamide, an intermediate is formed which undergoes an intramolecular condensation. The nitrogen atom of the thioamide attacks the carbonyl carbon, leading to a thiazoline (B8809763) intermediate that subsequently dehydrates to form the stable, aromatic thiazole ring. colab.wsnih.gov

Another classical method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones using a dehydrating agent like phosphorus pentasulfide. nih.gov While applicable for certain substitution patterns, the Hantzsch approach is generally more direct for the target compound's substitution pattern. Cook-Heilbron synthesis, reacting α-aminonitriles with carbon disulfide, provides another route to 5-aminothiazole derivatives, which would require further functional group manipulation. nih.gov

Often, the thiazole ring is constructed with a functional group at the C5 position that can be later converted into a carboxylic acid. This is a common and practical strategy.

Two primary methods for this conversion are:

Ester Hydrolysis: The Hantzsch synthesis often employs an α-halo-β-ketoester, leading to a thiazole-5-carboxylate ester. mdpi.com This ester, for instance, ethyl 2-(2-bromophenyl)-1,3-thiazole-5-carboxylate, can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH, NaOH, or KOH in an aqueous alcohol solution) followed by acidic workup. mdpi.comnih.gov

Halogen-Metal Exchange and Carboxylation: An alternative route involves the synthesis of a 5-halothiazole intermediate, such as 5-bromo-2-(2-bromophenyl)-1,3-thiazole. This intermediate can undergo a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting 5-thiazolyllithium species is a potent nucleophile that can react with carbon dioxide (from dry ice or CO₂ gas) to form the lithium carboxylate salt. Subsequent acidification yields the final this compound. researchgate.net This method is particularly useful when direct introduction of the carboxylate group is challenging.

Advanced and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of methods that are more efficient, selective, and environmentally benign. These principles have been applied to the synthesis of thiazoles, offering significant advantages over conventional routes. nih.govosi.lv

The use of catalysts can significantly improve the efficiency of thiazole synthesis. Catalysts can lower activation energies, reduce reaction times, and minimize the formation of byproducts, leading to higher yields and purity. acs.org

Acid Catalysis: Both Brønsted and Lewis acids can catalyze the condensation and cyclization steps in thiazole synthesis. For instance, scandium triflate has been used to catalyze the synthesis of 2-arylbenzothiazoles from 2-aminobenzenethiol and aryl aldehydes. tku.edu.tw

Metal Catalysis: Transition metals, particularly palladium and copper, are used in cross-coupling reactions to construct the precursors. For example, a Suzuki coupling could be envisioned between 2-bromo-1,3-thiazole-5-carboxylic acid and 2-bromophenylboronic acid to form the C-C bond, though regioselectivity and catalyst choice would be critical. researchgate.net

Nanoparticle Catalysis: Reusable catalysts like NiFe₂O₄ nanoparticles have been employed for the one-pot, multicomponent synthesis of thiazole scaffolds, highlighting a green approach with easy catalyst separation. acs.org

Table 2: Catalytic Methods in Thiazole and Benzothiazole Synthesis

| Reaction Type | Catalyst | Conditions | Advantages | Reference |

| One-pot thiazole synthesis | NiFe₂O₄ Nanoparticles | Aqueous medium | Reusable catalyst, high selectivity, cost-effective | acs.org |

| Condensation | L-proline | Solvent-free, microwave | Green, inexpensive catalyst, rapid | tku.edu.tw |

| Condensation | Scandium triflate | Dichloroethane | Mild conditions, efficient | tku.edu.tw |

| Suzuki Coupling | Pd(II)-precatalyst | Water, microwave | Green solvent, fast reaction | researchgate.net |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.nettandfonline.com By using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. This is due to the efficient and direct heating of the solvent and reactants. nih.gov

The synthesis of thiazole derivatives is well-suited for microwave assistance. Condensation reactions, such as the Hantzsch synthesis, can be performed in shorter times and often with higher yields compared to conventional heating. researchgate.netnih.gov Furthermore, microwave-assisted synthesis can frequently be conducted under solvent-free conditions, which reduces waste and simplifies product purification. tku.edu.twresearchgate.netlookchem.com For the synthesis of the target compound, both the initial thiazole ring formation and subsequent modifications could be expedited using this technology.

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Synthesis of 2-arylbenzothiazoles | Conventional | 3-6 hours | 72-88% | tku.edu.tw |

| Synthesis of 2-arylbenzothiazoles | Microwave | 3-5 minutes | 88-95% | tku.edu.tw |

| Suzuki Coupling of bromothiophene | Conventional | 12 hours | 72% | researchgate.net |

| Suzuki Coupling of bromothiophene | Microwave | 30 minutes | 85% | researchgate.net |

Solvent-Free and Aqueous Medium Syntheses

In recent years, significant efforts have been directed towards developing greener synthetic protocols for thiazole derivatives, minimizing the use of hazardous organic solvents. These approaches include reactions in aqueous media and solvent-free conditions, often enhanced by microwave irradiation.

Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several methods for thiazole synthesis have been adapted to aqueous conditions.

Multicomponent Reactions: A catalyst-free, multicomponent domino reaction for synthesizing trisubstituted thiazoles has been reported using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation. This approach offers high yields, reduced reaction times, and avoids harmful by-products. bepls.com

Use of Phase-Transfer Catalysts: The synthesis of 2-amino-4-arylthiazole-5-carboxylates has been achieved by the α-halogenation of β-keto esters followed by cyclization with thiourea in water, using β-cyclodextrin as a catalyst at 50°C. organic-chemistry.org

Catalyst-Free Reflux: A simple and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles involves refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com

Precursor Synthesis in Water: The viability of these methods is supported by the development of aqueous protocols for synthesizing necessary precursors like thioamides. An efficient method uses aldehydes, N-substituted formamides, and sodium sulfide (B99878) as a sulfur source in water. organic-chemistry.orgnih.gov

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a highly efficient green chemistry approach, often accelerated by microwave energy.

Microwave-Assisted Condensation: A solvent-free approach for synthesizing thiosemicarbazone-based thiazole adducts under microwave irradiation has been demonstrated to produce high yields in as little as five minutes without a catalyst, a significant improvement over conventional reflux methods. nih.gov This highlights the potential for rapid, solventless synthesis of the thiazole core.

One-Pot Reactions: 2-Thiazolines can be synthesized from carboxylic acids and 1,2-aminoalcohols using Lawesson's reagent under solventless microwave conditions in a one-pot reaction. researchgate.net Similarly, 2-arylbenzothiazoles have been prepared by the acetic acid-promoted condensation of aromatic aldehydes and 2-aminothiophenol (B119425) under solvent-free microwave irradiation. researchgate.net

Catalyst-Free Microwave Synthesis: The synthesis of hydrazinyl thiazoles has been achieved under solvent- and catalyst-free conditions by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides in a one-pot mixture under microwave irradiation. bepls.com

These green methodologies, while not specifically documented for this compound, provide established and efficient pathways for the synthesis of the core thiazole structure and its precursors, suggesting their applicability for the target compound.

Optimization of Reaction Parameters and Yields for this compound Synthesis

While specific optimization data for the target compound is not available, studies on analogous Hantzsch syntheses provide valuable insights into the process.

Key Parameters for Optimization:

Solvent and Temperature: The choice of solvent can significantly impact reaction rate and yield. In a study on microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, various solvents and temperatures were screened. The optimal conditions were found to be heating at 90°C for 30 minutes in methanol, which resulted in a 95% yield. nih.gov Conventional reflux in the same solvent required a much longer reaction time (8 hours) and yielded less pure products. nih.gov

Catalyst: While many Hantzsch reactions proceed without a catalyst, the use of catalysts can improve efficiency. An efficient one-pot synthesis of Hantzsch thiazole derivatives was developed using silica-supported tungstosilisic acid as a reusable catalyst. mdpi.com The study optimized the amount of catalyst, finding it crucial for maximizing yield. mdpi.com

Energy Source: Microwave irradiation has consistently been shown to be superior to conventional heating for thiazole synthesis, leading to shorter reaction times, higher yields, and often cleaner reactions. bepls.comnih.gov In one study, comparing conventional heating to ultrasonic irradiation, the latter was also found to be an effective green alternative. mdpi.com

The following table summarizes findings from an optimization study for a model Hantzsch reaction, demonstrating the impact of varying reaction parameters.

| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | Ethanol (B145695) | Reflux | 8 h | 70 | nih.gov |

| 2 | None | Methanol | Reflux | 8 h | 75 | nih.gov |

| 3 | None | Methanol | 90 (MW) | 30 min | 95 | nih.gov |

| 4 | SiW/SiO₂ (10 mol%) | Ethanol | Reflux | 2 h | 85 | mdpi.com |

| 5 | SiW/SiO₂ (10 mol%) | Ethanol | RT (Ultrasonic) | 2.5 h | 90 | mdpi.com |

| 6 | None | Water (MW) | 130 | 15 min | >90 (general) | bepls.com |

Data is illustrative and based on syntheses of related thiazole derivatives.

For the synthesis of this compound, an optimized protocol would likely involve a microwave-assisted, one-pot reaction of 2-bromobenzothioamide and ethyl 2-chloro-3-oxobutanoate, potentially in a green solvent like ethanol or water, followed by ester hydrolysis.

Chemical Transformations and Derivatization Strategies of 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the thiazole (B1198619) ring is a key functional handle for a variety of derivatization strategies. Its reactivity is characteristic of standard aromatic carboxylic acids, allowing for transformations into esters, amides, acyl halides, and other related functional groups.

Esterification and Amidation Reactions of 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid

Esterification and amidation are fundamental transformations for modifying the carboxylic acid group, often employed to alter the molecule's physicochemical properties or to build more complex structures.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. libretexts.org Solid-acid catalysts have also been shown to be effective for the esterification of various carboxylic acids. organic-chemistry.org

Amidation: The formation of amides from this compound is a crucial reaction, particularly in medicinal chemistry for synthesizing compounds with potential biological activity. nih.gov Direct amidation can be accomplished by using peptide coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate the formation of the amide bond with a primary or secondary amine at room temperature. nih.gov This method is known for its high yields and tolerance of various functional groups. nih.gov Another pathway involves the conversion of the carboxylic acid to an acyl halide, which then reacts readily with an amine to produce the desired amide. libretexts.org This two-step process is often very efficient. lookchemmall.com

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Alkyl 2-(2-bromophenyl)-1,3-thiazole-5-carboxylate |

| Amidation | Amine (R¹R²NH), Coupling Agents (e.g., EDC, HOBt) | Inert solvent (e.g., DMF, DCM), Room Temperature | N-substituted 2-(2-bromophenyl)-1,3-thiazole-5-carboxamide |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH), Base (e.g., Pyridine) | Two steps; often performed at 0 °C to room temperature | N-substituted 2-(2-bromophenyl)-1,3-thiazole-5-carboxamide |

Reduction and Decarboxylation Pathways

Further transformations of the carboxylic acid group include its reduction to a primary alcohol or its complete removal through decarboxylation.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, [2-(2-bromophenyl)-1,3-thiazol-5-yl]methanol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) is a common and effective reagent for this purpose. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another suitable reagent that can selectively reduce carboxylic acids.

Decarboxylation: The removal of the carboxylic acid group to yield 2-(2-bromophenyl)-1,3-thiazole is a potential, though often challenging, transformation. Decarboxylation of aromatic carboxylic acids typically requires high temperatures or the presence of a catalyst, such as copper powder in quinoline. In some cases, related heterocyclic systems have been shown to undergo decarboxylative coupling reactions, where the carboxyl group is replaced in a single step. beilstein-archives.orgresearchgate.net For instance, decarboxylative bromination has been reported for thiazole carboxylic acids, indicating the lability of the carboxyl group under specific conditions. beilstein-archives.orgresearchgate.net

Formation of Acyl Halides and Anhydrides

To enhance the reactivity of the carboxylic acid for nucleophilic substitution, it can be converted into more electrophilic species like acyl halides or anhydrides.

Acyl Halides: Acyl chlorides are the most common acyl halides and are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). orgoreview.comorgoreview.com Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion. orgoreview.com The corresponding acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). libretexts.orgorgoreview.com These acyl halides are highly reactive intermediates and are generally not isolated but used directly in subsequent reactions with nucleophiles like alcohols, amines, or organometallic reagents. orgoreview.comwikipedia.org

Anhydrides: Symmetric anhydrides can be formed by dehydrating two equivalents of the carboxylic acid, often using a dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared and are useful reactive intermediates in their own right.

Transformations Involving the Bromine Substituent

The bromine atom on the phenyl ring serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl bromide derivatization, allowing for the introduction of a wide variety of substituents. The 2-bromophenyl group of the target molecule is a suitable substrate for these transformations. beilstein-archives.orgresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov A typical catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a solvent mixture like toluene/ethanol (B145695)/water. beilstein-archives.orgresearchgate.net This reaction would yield 2-(2-arylphenyl)-1,3-thiazole-5-carboxylic acid derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a phosphine (B1218219) ligand and a base (e.g., triethylamine, Et₃N). beilstein-journals.org This reaction allows for the synthesis of stilbene-like structures attached to the thiazole scaffold. beilstein-archives.orgorganic-chemistry.org The optimal temperature for Heck reactions involving similar substrates is often around 120 °C. beilstein-archives.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is used to couple the aryl bromide with a terminal alkyne, creating an arylethynyl structure. nih.gov The reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like an amine (e.g., triethylamine). soton.ac.uk Copper-free conditions have also been developed. nih.govbeilstein-journals.org For related substrates, Sonogashira reactions have been found to be more efficient at lower temperatures, around 80 °C, to prevent side reactions like the polymerization of the alkyne. beilstein-archives.orgresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ or Cs₂CO₃ / Toluene, H₂O | Biaryl derivative |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Et₃N or K₂CO₃ / DMF, Acetonitrile | Substituted alkene |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ + CuI | Et₃N or DBU / THF, Toluene | Disubstituted alkyne |

Nucleophilic Aromatic Substitution at the Bromine Position (if activated)

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For SₙAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the bromine atom is on a phenyl ring that lacks strong activation. The thiazole ring and the carboxylic acid are too distant to provide significant electronic withdrawal at the bromine-bearing carbon. Consequently, classical SₙAr reactions with nucleophiles like alkoxides, amines, or thiols are generally not feasible under standard conditions and would require harsh conditions of high temperature and pressure, which are often not practical. Modern palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Ullmann condensation (for C-O or C-S bond formation), provide much more effective and versatile alternatives for achieving these types of transformations on unactivated aryl bromides.

Grignard and Organolithium Reagent Chemistry at the Bromine Site

The bromine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through organometallic intermediates. However, the presence of the acidic carboxylic acid proton (pKa ~3-4) precludes the direct formation of Grignard or organolithium reagents, as these highly basic reagents would be immediately quenched.

Therefore, a protection strategy is mandatory. The carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) prior to the formation of the organometallic species. Once protected, two primary routes can be employed:

Grignard Reagent Formation: The protected bromo-thiazole derivative can be treated with magnesium metal (Mg) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) to form the corresponding Grignard reagent. This organomagnesium species is a potent nucleophile.

Organolithium Reagent Formation via Lithium-Halogen Exchange: A more common and often faster method for generating the organometallic intermediate from an aryl bromide is lithium-halogen exchange. wikipedia.orgharvard.edu This involves treating the protected bromo-thiazole with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). harvard.edu The exchange is typically rapid and efficient, following the kinetic trend of I > Br > Cl. wikipedia.org

Once formed, these organometallic intermediates can react with a wide array of electrophiles to generate diverse derivatives. Subsequent hydrolysis of the protecting group (e.g., saponification of the ester) regenerates the carboxylic acid moiety in the final product.

| Reagent Type | Formation Method | Reaction with Electrophile (E+) | Product (after deprotection) |

| Grignard Reagent | Mg, THF | 1. E+2. H₃O⁺ workup | 2-(2-E-phenyl)-1,3-thiazole-5-carboxylic acid |

| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | 1. E+2. H₃O⁺ workup | 2-(2-E-phenyl)-1,3-thiazole-5-carboxylic acid |

Table 1: Formation and reactivity of organometallic reagents derived from protected this compound.

A variety of electrophiles can be used to trap the organometallic intermediate, leading to a range of substituted analogues.

| Electrophile | Reagent Example | Resulting Substituent (-E) |

| Aldehyde | Benzaldehyde | -CH(OH)Ph |

| Ketone | Acetone | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ |

| Borate (B1201080) Ester | Trimethyl borate (B(OMe)₃) | -B(OH)₂ (after hydrolysis) |

Table 2: Examples of electrophiles for trapping organometallic intermediates.

Reactions of the Thiazole Ring System

The thiazole ring, while aromatic, has a distinct electronic character that governs its reactivity towards various reagents. wikipedia.org

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms, which makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene. pharmaguideline.com The reactivity of the positions on the thiazole ring follows the general order C5 > C4 > C2. pharmaguideline.com

In the case of this compound, the most reactive C5 position is already substituted. Both the 2-aryl group and the 5-carboxylic acid group are electron-withdrawing and thus further deactivate the ring towards EAS. Any potential substitution would be directed to the C4 position, but this would require harsh reaction conditions. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are therefore challenging and may result in low yields or decomposition.

Metalation and Subsequent Functionalization of the Thiazole Ring

Direct deprotonation (metalation) using a strong base offers a powerful alternative for functionalizing the thiazole ring. The acidity of the ring protons generally follows the order C2 > C5 > C4. wikipedia.org Since the C2 and C5 positions are substituted in the target molecule, the C4 proton is the most likely site for deprotonation.

This can be achieved using a strong organolithium base like lithium diisopropylamide (LDA) or n-BuLi at low temperatures. The resulting C4-lithiated species can then be quenched with an electrophile to introduce a new substituent at this position.

Furthermore, the principle of Directed ortho Metalation (DoM) could be exploited. organic-chemistry.orgwikipedia.org In this strategy, a functional group on the molecule coordinates to the lithium base, directing deprotonation to a nearby position. wikipedia.org It is plausible that the thiazole nitrogen atom could direct the metalation to the C4 position of the thiazole ring or, potentially, to the C3' position of the 2-bromophenyl ring. This provides a regioselective method for functionalization that is complementary to the reactions at the bromine site.

Ring-Opening and Rearrangement Reactions

The aromatic thiazole ring is generally stable and resistant to ring-opening or rearrangement reactions under typical synthetic conditions. Reductive or oxidative ring-opening of thiazoles has been reported but often requires specific activating groups (e.g., 2-amino or 2-mercapto substituents) and harsh reagents, such as sodium in liquid ammonia. researchgate.net For a robust 2,5-disubstituted thiazole like the subject compound, such reactions are not considered synthetically relevant for controlled derivatization.

Synthesis of Advanced Derivatives of this compound for Structure-Activity Relationship Studies

Systematic structural modification of a lead compound is crucial for developing SAR, which informs the optimization of biological activity. This compound offers multiple points for diversification. kau.edu.sanih.govmdpi.com

Modification of the Carboxylic Acid (C5 position): The carboxylic acid is a key site for modification. It can be converted into a variety of amides, esters, or hydrazides. kau.edu.sa Amide coupling with a diverse library of primary and secondary amines is a common strategy to explore the impact of hydrogen bonding and steric/electronic properties in this region of the molecule.

Functionalization of the Phenyl Ring (C2 position): As described in section 3.2.3, the bromine atom can be replaced with a wide range of substituents using organometallic intermediates. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to introduce new aryl, alkynyl, or amino groups.

Substitution on the Thiazole Ring (C4 position): As detailed in section 3.3.2, metalation followed by electrophilic quench allows for the introduction of substituents at the C4 position, probing the importance of this vector for biological activity.

The following table outlines a hypothetical strategy for generating a focused library of derivatives for an initial SAR study.

| Modification Site | Rationale for SAR | Example Derivatives |

| C5-Carboxylic Acid | Explore H-bond donors/acceptors, lipophilicity, and steric bulk. | -Methyl ester-N-benzyl amide-N-morpholinyl amide |

| Phenyl Ring (via Br) | Investigate electronic effects, steric hindrance, and new interaction points. | -Suzuki coupling with 4-methoxyphenylboronic acid-Sonogashira coupling with phenylacetylene-Buchwald-Hartwig amination with aniline |

| C4-Thiazole | Probe for new binding pockets and assess steric tolerance. | -Methyl (from quenching with CH₃I)-Hydroxymethyl (from quenching with formaldehyde) |

Table 3: Strategies for SAR derivatization of this compound.

By systematically synthesizing and evaluating such derivatives, researchers can build a comprehensive understanding of the structural requirements for a desired biological effect. nih.govmdpi.com

Advanced Spectroscopic and Crystallographic Investigations of 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid

Elucidation of Molecular Structure by Advanced NMR Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural elucidation of organic molecules in solution. For 2-(2-bromophenyl)-1,3-thiazole-5-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton and carbon signals.

In the ¹H NMR spectrum, the aromatic protons of the 2-bromophenyl group would appear as a complex multiplet system in the range of δ 7.0–8.0 ppm. The lone proton on the thiazole (B1198619) ring (H4) would likely resonate as a singlet further downfield, typically above δ 8.0 ppm, due to the electronic effects of the adjacent sulfur and nitrogen atoms and the carboxylic acid group. The acidic proton of the carboxyl group would appear as a broad singlet at a chemical shift greater than δ 10 ppm, which would be exchangeable with D₂O.

The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carboxyl carbon is expected at the lowest field (δ > 160 ppm), followed by the carbon atoms of the thiazole and bromophenyl rings.

2D NMR experiments are essential for confirming connectivity.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network within the bromophenyl ring, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in both the phenyl and thiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the connectivity of quaternary carbons and linking the different fragments of the molecule. Key HMBC correlations would be expected from the thiazole H4 proton to the carboxylic carbon and to the thiazole carbon attached to the phenyl ring. Correlations from the phenyl protons to the thiazole ring would confirm the C-C bond between the two ring systems.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| COOH | >10 (broad s) | ~165 | H4 |

| Thiazole C2 | - | ~168 | Phenyl H (ortho), H4 |

| Thiazole C4 | ~8.2 (s) | ~125 | COOH Carbon, Thiazole C5 |

| Thiazole C5 | - | ~145 | H4 |

| Bromophenyl C1' | - | ~133 | Phenyl H (ortho) |

| Bromophenyl C2' (C-Br) | - | ~122 | Phenyl H (meta) |

| Bromophenyl C3'-C6' | 7.2-7.8 (m) | 127-134 | Correlations to adjacent carbons and Thiazole C2 |

Solid-State NMR (ssNMR) could provide valuable information regarding the molecular structure in the solid phase, particularly in cases of polymorphism where different crystal forms would exhibit distinct spectra. However, no ssNMR data for this specific compound are currently available in the public domain.

Mass Spectrometry Fragmentation Pathways and Isotopic Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. The calculated monoisotopic mass is approximately 282.93 Da. uni.lu

Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment through several characteristic pathways. Common fragmentation of carboxylic acids involves the initial loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.orgyoutube.com Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ion. Other plausible fragmentation pathways include the cleavage of the bond between the phenyl and thiazole rings and the loss of the bromine atom.

Interactive Table: Predicted Mass Spectrometry Data

| Adduct / Fragment Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Notes |

| [M]⁺ | 282.9 | 284.9 | Molecular ion, characteristic 1:1 isotopic pattern |

| [M-OH]⁺ | 265.9 | 267.9 | Loss of hydroxyl radical from the carboxylic acid |

| [M-COOH]⁺ | 237.9 | 239.9 | Loss of the carboxyl group |

| [M-COOH-HCN]⁺ | 210.9 | 212.9 | Subsequent fragmentation of the thiazole ring |

| [C₇H₄Br]⁺ (Bromophenyl cation) | 154.9 | 156.9 | Cleavage of the bond between the rings |

| [C₄H₂NO₂S]⁺ (Thiazole-carboxylic acid cation) | 128.0 | - | Cleavage of the bond between the rings |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can provide insights into its conformational state.

The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of its functional groups. A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group should appear as a strong, sharp band between 1680 and 1710 cm⁻¹.

Vibrations associated with the aromatic systems would also be prominent. C=C and C=N stretching vibrations from the thiazole and phenyl rings are expected in the 1400–1600 cm⁻¹ region. The C-H stretching of the aromatic rings would be observed around 3000–3100 cm⁻¹. The C-Br stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹.

Raman spectroscopy would complement the FTIR data. Aromatic ring breathing modes are often strong in Raman spectra. The C-S stretching vibrations of the thiazole ring, which can be weak in the FTIR spectrum, are generally more prominent in the Raman spectrum, appearing in the 600–800 cm⁻¹ range. sapub.orgnih.govnih.gov

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H stretch | Carboxylic Acid | 2500–3300 | FTIR | Broad, Strong |

| Aromatic C-H stretch | Phenyl, Thiazole | 3000–3100 | FTIR/Raman | Medium |

| C=O stretch | Carboxylic Acid | 1680–1710 | FTIR | Strong |

| C=C / C=N stretch | Phenyl, Thiazole | 1400–1600 | FTIR/Raman | Medium-Strong |

| C-O stretch / O-H bend | Carboxylic Acid | 1210–1320 | FTIR | Medium |

| C-S stretch | Thiazole | 600–800 | Raman | Medium |

| C-Br stretch | Bromophenyl | 500–600 | FTIR/Raman | Medium |

X-ray Crystallography of this compound and its Cocrystals

While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures allows for a predictive discussion of its solid-state properties.

The crystal packing is expected to be dominated by strong hydrogen bonds involving the carboxylic acid group. A common and highly stable motif for carboxylic acids is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer. Alternatively, the acidic proton could form a strong O-H···N hydrogen bond with the nitrogen atom of the thiazole ring of an adjacent molecule, leading to the formation of chains or tapes.

The primary conformational variable in the molecule is the torsion angle between the planes of the 2-bromophenyl and 1,3-thiazole rings. Due to potential steric hindrance from the ortho-bromine substituent, the two rings are unlikely to be perfectly coplanar. In related crystal structures of 2-phenylthiazole (B155284) derivatives, this dihedral angle can vary significantly depending on the substitution pattern and crystal packing forces. researchgate.netresearchgate.net A twisted conformation is the most probable arrangement in the solid state.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. d-nb.info Thiazole-carboxylic acid derivatives are known to exhibit polymorphism. worktribe.comresearchgate.netdntb.gov.ua Given the potential for different hydrogen-bonding motifs (acid-acid dimers vs. acid-thiazole catemers) and rotational freedom, it is highly probable that this compound can crystallize into different polymorphs under varying crystallization conditions (e.g., solvent, temperature).

The compound's ability to form hydrogen bonds also makes it susceptible to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. No specific polymorphs or solvates have been experimentally reported for this compound to date.

The presence of a robust hydrogen-bonding group like a carboxylic acid makes this compound an excellent candidate for forming pharmaceutical cocrystals. acs.orgacs.orgnih.gov Cocrystallization with other pharmaceutically acceptable coformers (e.g., amides, pyridines, or other active pharmaceutical ingredients) could be used to modify its physicochemical properties. The primary intermolecular synthon would likely be the strong hydrogen bond between the carboxylic acid of the title compound and a complementary functional group on the coformer. nih.govuq.edu.au

Computational Chemistry and Theoretical Studies on 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and thermodynamic properties of molecules. mdpi.commdpi.com For 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of the molecule. mdpi.com

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(thiazole)-C(phenyl) | ~1.48 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-S-C (thiazole) | ~89-91° |

| Bond Angle | O-C-O (carboxyl) | ~123-125° |

| Dihedral Angle | Phenyl Ring - Thiazole (B1198619) Ring | ~20-40° |

Note: These are representative values based on similar structures and the type of data generated by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be distributed across the electron-rich thiazole and bromophenyl rings, while the LUMO would likely be centered on the thiazole ring and the electron-withdrawing carboxylic acid group. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Description | Predicted Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 eV |

Note: These values are illustrative and represent typical ranges for similar aromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. A positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com These simulations can provide insights into the conformational flexibility of this compound and the influence of solvent molecules on its structure and dynamics. nih.gov

An MD simulation would reveal how the molecule behaves in a solution, such as water or DMSO. Key analyses from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations would be particularly useful for understanding the rotation around the bond connecting the phenyl and thiazole rings and the orientation of the carboxylic acid group, which can be crucial for its interaction with biological targets.

In Silico Prediction of Biological Activity and Receptor Interactions (Molecular Docking, QSAR Modeling)

Computational methods are extensively used in drug discovery to predict the biological activity of molecules and their interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.comnih.gov This method is used to estimate the strength of the interaction, often expressed as a binding affinity or docking score. semanticscholar.org

To predict the potential biological targets of this compound, the molecule would be docked into the active sites of various proteins. Thiazole derivatives have been investigated as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and protein kinases. lew.roacs.org The docking results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (e.g., Arginine, Lysine) or pi-stacking interactions involving the aromatic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method that relates the chemical structure of a series of compounds to their biological activity. laccei.orgimist.ma By developing a QSAR model for a class of thiazole derivatives, the activity of this compound could be predicted based on its calculated molecular descriptors.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds | Lys72, Glu91, Leu132 |

| Type of Interactions | Dominant non-covalent bonds | Hydrogen bond with carboxyl group; Pi-stacking with phenyl ring |

Note: This table is for illustrative purposes to show the type of output generated from a molecular docking study.

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening studies detailing the activity of this compound are not widely published, research on structurally analogous compounds provides significant insights into its potential biological targets.

A notable structure-based virtual screening campaign identified the class of 2-arylthiazole-4-carboxylic acids as novel, high-affinity ligands for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, an emerging drug target for neurodegenerative disorders and ischemic stroke. doi.orgresearchgate.net This screening led to the discovery of 2-(2,6-dichlorophenyl)thiazole-4-carboxylic acid (PTCA), a close structural analog of the subject compound, as a potent ligand. doi.org

The virtual screening process involved docking a large library of compounds against the crystal structure of the CaMKIIα hub domain. Hits from this process were then subjected to experimental validation to confirm their binding affinity. doi.org The study confirmed that the 2-arylthiazole core scaffold is a viable candidate for interaction with this target. doi.org Nine virtual hits were validated, showing mid to high nanomolar affinity for the CaMKIIα hub protein. doi.org Among these, PTCA displayed the highest affinity, which was comparable to other known ligands. doi.org

The findings for this class of compounds suggest that this compound may also interact with the CaMKIIα hub domain. The general scaffold of a phenyl ring attached to a thiazole carboxylic acid appears to be crucial for this interaction. Further computational and experimental studies would be necessary to confirm this hypothesis and determine the precise binding affinity.

| Compound | Structure | Binding Affinity (pKi) |

|---|---|---|

| 2-(2,6-dichlorophenyl)thiazole-4-carboxylic acid (PTCA) | A 2,6-dichlorophenyl group attached to the thiazole-4-carboxylic acid core. | 7.2 |

| 5-hydroxydiclofenac (5-HDC) | Reference Ligand | 7.6 |

| 3-hydroxycyclopenten-1-enecarboxylic acid (HOCPCA) | Reference Ligand | 6.9 |

| γ-hydroxybutyric acid (GHB) | Reference Ligand | 5.5 |

Mechanistic Insights into Reactions Involving this compound via Computational Pathways

Understanding the reaction mechanisms for the synthesis of complex molecules is crucial for improving yields, reducing byproducts, and ensuring scalability. Computational methods, particularly Density Functional Theory (DFT), are often employed to map the potential energy surfaces of reactions, identify transition states, and calculate activation energies.

For thiazole derivatives, the Hantzsch thiazole synthesis is a classical and widely used method. nih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of this compound, a plausible synthetic route would involve the reaction of a derivative of 2-bromobenzothioamide with a 3-halo-2-oxopropanoic acid derivative.

Despite the prevalence of this synthetic route, detailed computational studies providing mechanistic insights specifically for the formation of this compound are not extensively available in the current scientific literature. Such a study would typically involve:

Reactant and Product Optimization: Calculating the lowest energy conformations of reactants, intermediates, products, and transition states.

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate that connects reactants to products.

Energy Profile Mapping: Plotting the potential energy of the system as the reaction progresses, revealing the activation energies for each step.

Solvent Effects: Incorporating computational models to simulate the effect of the solvent on the reaction mechanism and energetics.

While general mechanisms for the Hantzsch synthesis have been proposed, a specific computational investigation for this particular substituted thiazole would provide valuable data on the reaction's kinetics and thermodynamics. nih.gov Such theoretical studies on related thiazole derivatives have been used to calculate properties like HOMO-LUMO energy gaps to assess chemical reactivity and stability, but not typically to elucidate the full reaction pathway. nih.govresearchgate.net

Biological Activity and Mechanistic Studies of 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid in Vitro and Ex Vivo Research

Antimicrobial and Antifungal Efficacy Against Specific Microbial Strains (In Vitro)

There is currently no available data from in vitro studies detailing the antimicrobial or antifungal efficacy of 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid against specific microbial or fungal strains.

No published studies were found that report the Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal organisms.

Due to the absence of antimicrobial and antifungal activity data, there is no information regarding the potential mechanisms of action of this compound at a cellular or sub-cellular level.

Enzyme Inhibition Studies and Kinetic Characterization (In Vitro)

No research has been published detailing the inhibitory effects of this compound on any specific enzymes.

There are no reports identifying any target enzymes for this compound, nor are there any studies describing its mode of inhibition.

Without data on enzyme inhibition for the parent compound, no structure-activity relationships can be established.

Receptor Binding Assays and Ligand-Target Interactions (In Vitro, Cell-Free Systems)

There is no information available in the scientific literature regarding in vitro receptor binding assays or the interaction of this compound with any biological targets in cell-free systems.

Anticancer Activity in Cell Lines (In Vitro Cytotoxicity and Apoptosis Induction)

There is currently no publicly available data on the in vitro cytotoxicity or apoptosis-inducing capabilities of this compound in any cancer cell lines.

Mechanisms of Cell Growth Inhibition and Cell Death

Due to the lack of primary research on this compound, the mechanisms by which it may inhibit cell growth or induce cell death have not been investigated or reported.

Effects on Cell Cycle Progression and Signaling Pathways

There are no studies available that have examined the effects of this compound on cell cycle progression or its potential interactions with cellular signaling pathways.

Drug-likeness and ADME Predictions (In Silico) for Lead Optimization

No in silico studies detailing the drug-likeness parameters or ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this compound have been published. Therefore, its potential as a lead compound for drug development remains unevaluated from a computational standpoint.

Potential Applications of 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid in Materials Science and Catalysis

Incorporation into Polymeric Materials or Coordination Polymers

The structure of 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid is highly conducive to its use as a building block, or "linker," for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylic acid group can be deprotonated to form a carboxylate, which can then coordinate to metal ions in various modes (monodentate, bidentate bridging, etc.). Simultaneously, the nitrogen atom of the thiazole (B1198619) ring can act as an additional coordination site, allowing the molecule to bridge multiple metal centers and form one-, two-, or three-dimensional networks.

Research on the simpler, parent ligand, thiazole-5-carboxylic acid (5-Htza), demonstrates its capability to form diverse coordination polymers with transition metals like copper. researchgate.net For instance, the reaction of 5-Htza with copper(II) has yielded a 2D coordination polymer with the formula [Cu(5-tza)₂(MeOH)₂] and a 3D framework, [Cu(5-tza)₂]·H₂O. researchgate.net In these structures, the 5-tza ligand effectively bridges copper ions, showcasing the dual coordinating ability of the carboxylate and the thiazole nitrogen.

The introduction of a 2-bromophenyl group, as in the title compound, would be expected to modify the resulting polymer's properties in several ways:

Steric Influence : The bulky bromophenyl group would influence the self-assembly process, potentially leading to different network topologies compared to those formed by the unsubstituted ligand. This steric hindrance could create larger pores or channels within the material.

Electronic Effects : The electron-withdrawing nature of the bromine atom could modulate the electron density on the thiazole ring, subtly altering its coordination strength to the metal center.

Functionalization : The bromine atom serves as a site for post-synthetic modification, where it could be replaced with other functional groups through reactions like Suzuki or Sonogashira coupling, allowing for the tuning of the polymer's properties after its initial formation.

Based on analogous systems, one can predict the formation of novel polymeric materials with potentially interesting magnetic, luminescent, or porous properties.

Table 1: Crystallographic Data for an Analogous Thiazole-Based Coordination Polymer Data based on the 2D copper(II) coordination polymer constructed from thiazole-5-carboxylic acid, [Cu(5-tza)₂(MeOH)₂].

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.912(2) |

| b (Å) | 10.345(2) |

| c (Å) | 8.845(2) |

| β (°) | 101.53(3) |

| Volume (ų) | 709.2(3) |

Source: Adapted from studies on thiazole-5-carboxylate-based Cu²⁺ coordination polymers. researchgate.net

Utilization as a Ligand in Transition Metal Catalysis

The thiazole ring is a common feature in ligands used for transition metal catalysis due to the ability of its nitrogen and sulfur atoms to coordinate with metal centers, thereby stabilizing the catalyst. nih.gov The combination of the thiazole and carboxylic acid moieties in this compound makes it a promising candidate for a bidentate ligand. It could chelate a metal ion using the thiazole nitrogen and one of the carboxylate oxygen atoms, forming a stable five- or six-membered ring.

This chelation can enhance the stability and activity of a catalytic center. For example, thiazole-containing ligands have been used in palladium-catalyzed cross-coupling reactions. nih.gov The specific electronic properties imparted by the thiazole ring and the 2-bromophenyl group could influence the catalytic cycle, potentially improving reaction rates or selectivity. Carboxylic acids themselves are increasingly being recognized as versatile functional groups in metallaphotoredox catalysis, where they can participate directly in reactions. nih.gov

Potential catalytic applications for complexes derived from this ligand could include:

Cross-Coupling Reactions : Palladium or nickel complexes could potentially catalyze reactions such as Suzuki, Heck, or C-H activation, where the ligand's role is to stabilize the metal center and facilitate the oxidative addition and reductive elimination steps. nih.gov

Oxidation Catalysis : Copper or iron complexes could be explored for selective oxidation reactions, where the ligand framework helps to tune the redox potential of the metal.

Asymmetric Catalysis : If resolved into its enantiomers (in cases of atropisomerism due to restricted rotation around the phenyl-thiazole bond), it could be used as a chiral ligand to induce stereoselectivity in chemical transformations.

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. bepls.com this compound possesses multiple functional groups capable of forming robust and directional non-covalent interactions, making it an excellent candidate for building complex supramolecular assemblies.

The key interactions that can be exploited include:

Hydrogen Bonding : The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can form strong, dimeric hydrogen bonds with another carboxylic acid molecule, creating a well-defined supramolecular synthon. researchgate.net This is one of the most reliable interactions used in crystal engineering.

Halogen Bonding : The bromine atom on the phenyl ring can act as a halogen bond donor, forming directional interactions with electron-donating atoms like nitrogen or oxygen from neighboring molecules. This interaction is increasingly used as a tool for controlling crystal packing.

π-π Stacking : Both the phenyl and thiazole rings are aromatic and can engage in π-π stacking interactions, which would help to organize the molecules into columns or layers in the solid state.

By carefully choosing co-formers (other molecules to crystallize with), it would be possible to direct the assembly of this compound into predictable supramolecular structures, such as co-crystals or molecular salts, with tailored architectures and properties.

Conclusion and Future Perspectives in the Research of 2 2 Bromophenyl 1,3 Thiazole 5 Carboxylic Acid

Summary of Key Research Findings and Contributions

A comprehensive review of scientific literature and chemical databases indicates a notable absence of research specifically focused on 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid. While the broader class of thiazole (B1198619) carboxylic acids has been investigated for various applications, including as intermediates in the synthesis of biologically active molecules, this particular bromo-substituted phenylthiazole derivative has not been individually characterized or studied in detail. Public chemical databases provide basic predicted physicochemical properties, but experimental data from peer-reviewed studies are currently unavailable.

Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of 2-aryl-thiazole-5-carboxylic acids can often be achieved through methods like the Hantzsch thiazole synthesis or modifications thereof. For this compound, a potential, yet unexplored, route could involve the condensation of 2-bromobenzothioamide with a suitable three-carbon component bearing a carboxylic acid or ester functionality.

The structure of this compound presents multiple avenues for derivatization. The carboxylic acid group is a prime site for modification, allowing for the formation of esters, amides, and other derivatives which could significantly alter the molecule's biological activity and physical properties. thermofisher.com Furthermore, the bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of substituents and create a library of novel compounds for screening.

Advanced Computational Applications for Predictive Modeling

In the absence of experimental data, computational chemistry stands as a powerful tool to predict the properties and potential of this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and spectroscopic characteristics. Molecular docking simulations could predict its binding affinity to various biological targets, helping to prioritize experimental screening efforts. Quantitative Structure-Activity Relationship (QSAR) models, built upon data from structurally similar thiazole derivatives, could also offer insights into its potential biological activities.

Novel Biological Targets and Mechanistic Exploration

The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.commdpi.com The presence of the 2-bromophenyl group could confer unique properties, potentially directing the molecule towards novel biological targets. For instance, the specific substitution pattern might influence its interaction with protein kinases, a common target for anticancer drugs. Future research could involve screening this compound against a panel of cancer cell lines or microbial strains to identify any potential therapeutic utility. Subsequent mechanistic studies would then be crucial to elucidate its mode of action at a molecular level.

Potential for Multidisciplinary Research Collaborations

The exploration of this compound is an endeavor that would greatly benefit from a multidisciplinary approach. A collaboration between synthetic organic chemists, computational modelers, pharmacologists, and structural biologists would be essential to unlock its full potential. Synthetic chemists could develop efficient routes for its synthesis and derivatization. Computational scientists could guide the design of new analogs with improved properties. Pharmacologists would be needed to conduct in vitro and in vivo testing to determine its biological effects. Finally, structural biologists could provide atomic-level insights into its interactions with biological macromolecules, paving the way for rational drug design. Such collaborative efforts will be paramount in transforming this currently uncharacterized molecule into a compound of significant scientific interest.

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-1,3-thiazole-5-carboxylic acid, and how are intermediates characterized?

A typical approach involves condensation of 2-bromobenzaldehyde derivatives with thiazole precursors, followed by oxidation to introduce the carboxylic acid group. For example, analogous compounds like 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid are synthesized via cyclization of thiourea intermediates with α-haloketones . Characterization of intermediates often employs elemental analysis , 1H NMR (e.g., in DMSO-d6 at 400 MHz), and GC-MS to confirm purity and structural integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- 1H/13C NMR : To verify substituent positions and aromatic coupling patterns.

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation.

- HPLC : To assess purity (>95% is typical for research-grade material) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures .

Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the ortho-position of the phenyl ring enables Suzuki-Miyaura or Ullmann couplings, facilitating the introduction of aryl/heteroaryl groups. For example, analogous bromothiazoles are used to synthesize triazole derivatives via palladium-catalyzed reactions . The steric hindrance from the ortho-substitution may require optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.

Advanced Research Questions

Q. How can contradictory biological activity data be resolved when testing this compound against enzymatic targets?

Contradictions often arise from assay conditions (e.g., pH, solvent effects) or impurities. Mitigation strategies include:

Q. What structure-activity relationship (SAR) insights exist for bromophenyl-thiazole carboxylic acids?

Substituent effects are critical:

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

Q. How are impurities and by-products controlled during large-scale synthesis?

Common impurities include dehalogenated products or incomplete cyclization intermediates. Control methods:

Q. What computational tools predict the compound’s interactions with biological targets?

- Docking simulations : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2).

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with activity trends observed in analogs .

Methodological Challenges

Q. How are solubility issues addressed in formulation for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.